[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]diazino[5,4-d]pyrimidine-2,4-diol hydrochloride typically involves the formation of the diazino-pyrimidine core followed by functionalization at specific positions. The reaction conditions often include the use of various reagents and catalysts to achieve the desired substitutions and modifications .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted diazino-pyrimidines .
Wissenschaftliche Forschungsanwendungen
[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly as an inhibitor of HER2 in cancer treatment.
Industry: Utilized in the development of pharmaceutical formulations and other chemical products.
Wirkmechanismus
The mechanism of action of [1,3]diazino[5,4-d]pyrimidine-2,4-diol hydrochloride involves its binding to the tyrosine kinase domain of HER2. This binding inhibits the activity of HER2, which is often overexpressed in certain types of cancer. By inhibiting HER2, the compound can reduce the proliferation of cancer cells and potentially lead to tumor regression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,3]Diazino[5,4-d]pyrimidine derivatives: These compounds share a similar core structure but may have different functional groups.
Pyrimidine-based inhibitors: These compounds also target HER2 but may have different binding affinities and specificities.
Uniqueness
[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride is unique due to its specific binding to the HER2 tyrosine kinase domain and its potential for high selectivity and efficacy in cancer treatment. Its derivatives may offer additional advantages in terms of pharmacokinetics and pharmacodynamics .
Eigenschaften
Molekularformel |
C6H5ClN4O2 |
---|---|
Molekulargewicht |
200.58 g/mol |
IUPAC-Name |
5H-pyrimido[5,4-d]pyrimidine-6,8-dione;hydrochloride |
InChI |
InChI=1S/C6H4N4O2.ClH/c11-5-4-3(1-7-2-8-4)9-6(12)10-5;/h1-2H,(H2,9,10,11,12);1H |
InChI-Schlüssel |
QHNVKEIGTIHHPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=N1)C(=O)NC(=O)N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.